N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-but yramide
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Overview
Description
N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyramide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyramide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, sulfonamide linkage, and the final coupling with the isoindole derivative. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for cost-effectiveness and scalability, with stringent quality control measures in place to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the sulfonamide linkage.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyramide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
- N-(3-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide
Uniqueness
N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyramide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H25N5O5S |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide |
InChI |
InChI=1S/C25H25N5O5S/c1-14(2)22(30-24(32)19-7-5-6-8-20(19)25(30)33)23(31)28-17-9-11-18(12-10-17)36(34,35)29-21-13-15(3)26-16(4)27-21/h5-14,22H,1-4H3,(H,28,31)(H,26,27,29) |
InChI Key |
AJTQUMGOIPECIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C(C)C)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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